

Comparative Transcriptomic Analysis of Fungi Treated with Metyltetraprole: A Guide for Researchers

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Compound of Interest

Compound Name: *Metyltetraprole*

Cat. No.: *B6594959*

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the fungicide **Metyltetraprole**, placing its performance in the context of other Quinone outside Inhibitor (QoI) fungicides. Due to the absence of publicly available comparative transcriptomic studies specifically on **Metyltetraprole**, this guide infers its likely transcriptomic effects based on its known mode of action and data from other QoI fungicides.

Metyltetraprole is a novel fungicide that targets the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, thereby inhibiting ATP production.[1] A key feature of **Metyltetraprole** is its efficacy against fungal strains that have developed resistance to other QoI fungicides, particularly those with the G143A mutation in the cytochrome b gene. [1][2][3]

Performance and Antifungal Activity

Metyltetraprole has demonstrated potent antifungal activity against a broad spectrum of ascomycete fungi.[2] Its unique tetrazolinone structure is thought to enable it to bind effectively to the Qo site, even in the presence of mutations that confer resistance to other strobilurin fungicides like pyraclostrobin and azoxystrobin.[1][4]

Below is a summary of **Metyltetraprole**'s performance, highlighting its efficacy against both QoI-sensitive and QoI-resistant fungal strains.

Fungal Species	Type	EC50 (mg/L) of Metyltetraprole	Comparison with other Qols	Reference
Zymoseptoria tritici	Qol-sensitive	0.0022	Potent activity	[2]
Zymoseptoria tritici	Qol-resistant (G143A)	Not significantly different from sensitive strains	Maintains high efficacy where others fail	[2][3]
Pyrenophora teres	Qol-sensitive	0.0048	Potent activity	[2]
Pyrenophora teres	Qol-resistant	Not significantly different from sensitive strains	Effective against resistant strains	[2]
Various Ascomycetes	-	0.0020 - 0.054	Broad-spectrum activity	[2]

Inferred Comparative Transcriptomic Effects

While direct transcriptomic data for **Metyltetraprole** is not available, we can infer its effects by examining studies on other Qol fungicides. The primary mode of action, inhibition of mitochondrial respiration, is expected to trigger a cascade of downstream cellular responses. A transcriptomic study on *Corynespora cassiicola* treated with the Qol fungicide trifloxystrobin revealed significant changes in gene expression related to several key cellular processes.[5] It is plausible that **Metyltetraprole** would induce similar, though potentially not identical, transcriptomic changes.

Cellular Process/Pathway	Inferred Transcriptomic Effect of Metiltetraprole	Comparison with other QoI Fungicides (e.g., Trifloxystrobin)	Potential Significance	Reference
Mitochondrial Respiration	Down-regulation of genes encoding components of the electron transport chain (as a feedback mechanism).	Similar effects are expected.	Direct consequence of the drug's mode of action.	[5][6]
Ribosome Biogenesis	Down-regulation of genes involved in ribosome assembly.	A study on trifloxystrobin showed enrichment of DEGs in ribosomes.	Cellular stress response, conservation of energy.	[5]
Oxidative Stress Response	Up-regulation of genes encoding antioxidant enzymes (e.g., catalases, superoxide dismutases).	QoI fungicides are known to induce oxidative stress.	Fungal defense mechanism against reactive oxygen species (ROS) generated by mitochondrial dysfunction.	[5][7]
Autophagy and Mitophagy	Up-regulation of genes related to autophagy and mitophagy.	Trifloxystrobin treatment led to enrichment of DEGs in these pathways.	Cellular housekeeping mechanism to remove damaged mitochondria and other cellular components.	[5]

Drug Efflux Pumps	Potential up-regulation of genes encoding ABC and MFS transporters.	Overexpression of efflux pumps is a known resistance mechanism to QoI fungicides.	Fungal mechanism to reduce the intracellular concentration of the fungicide.	[7]
Peroxisome Function	Up-regulation of genes involved in peroxisomal biogenesis and function.	Trifloxystrobin treatment showed enrichment of DEGs related to peroxisomes.	Peroxisomes play a role in ROS detoxification and fatty acid metabolism, which may be important for survival under stress.	[5]

Experimental Protocols

A typical comparative transcriptomics experiment using RNA sequencing (RNA-seq) to study the effects of **Metiltetraprole** on a target fungus would involve the following key steps:

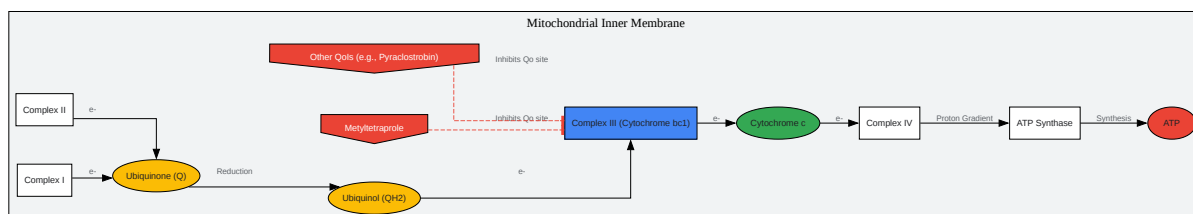
- Fungal Culture and Treatment:
 - Grow the fungal species of interest (e.g., *Zymoseptoria tritici*) in a suitable liquid medium to mid-log phase.
 - Expose the fungal cultures to a predetermined concentration of **Metiltetraprole** (e.g., the EC50 value). A control group without the fungicide treatment is essential.
 - Include comparator arms with other QoI fungicides (e.g., pyraclostrobin, azoxystrobin) at equivalent effective concentrations.
 - Harvest the fungal mycelia at specific time points (e.g., 6, 12, 24 hours) post-treatment.
- RNA Extraction:

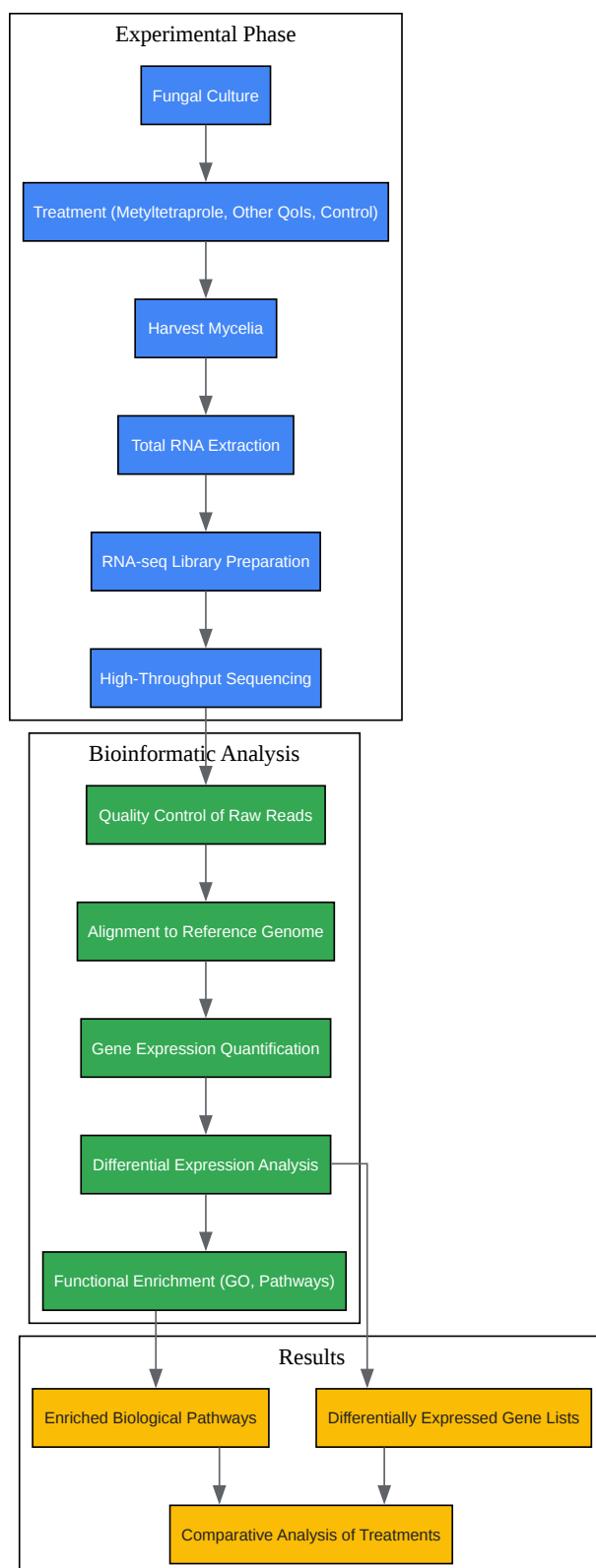
- Immediately freeze the harvested mycelia in liquid nitrogen to preserve the transcriptomic profile.
- Grind the frozen mycelia to a fine powder.
- Extract total RNA using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, followed by DNase treatment to remove any contaminating genomic DNA.
- Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
- RNA-seq Library Preparation and Sequencing:
 - Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.
 - Fragment the enriched mRNA into smaller pieces.
 - Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
 - Perform end-repair, A-tailing, and ligation of sequencing adapters.
 - Amplify the library via PCR.
 - Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
- Bioinformatic Analysis:
 - Assess the quality of the raw sequencing reads using tools like FastQC.
 - Trim adapter sequences and low-quality reads.
 - Align the cleaned reads to a reference fungal genome using a splice-aware aligner like HISAT2 or STAR.

- Quantify gene expression levels (e.g., as Transcripts Per Million - TPM) using tools like featureCounts or Salmon.
- Identify differentially expressed genes (DEGs) between the treated and control groups using packages such as DESeq2 or edgeR in R.
- Perform functional enrichment analysis (Gene Ontology and pathway analysis) of the DEGs to identify over-represented biological processes and pathways.

Visualizations

Signaling Pathway: Mode of Action of QoI Fungicides





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